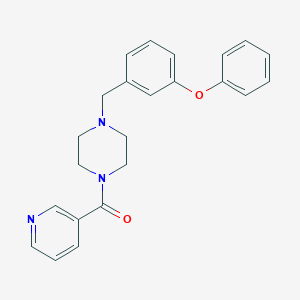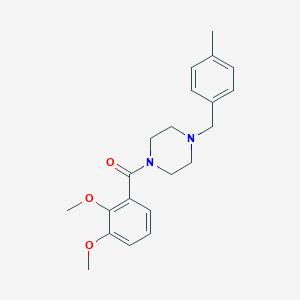
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine, also known as PTZ-343, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 is a piperazine derivative that has been synthesized using a straightforward and efficient method.
Mechanism of Action
The exact mechanism of action of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it has been proposed that the compound acts by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal survival and function. The compound has been shown to enhance the proliferation of neural stem cells, leading to an increase in the number of new neurons in the brain.
Advantages and Limitations for Lab Experiments
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. This compound has also been shown to have low toxicity, making it a safe candidate for drug development. However, the compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine. One area of research is the development of new synthetic methods for this compound that can increase its solubility and bioavailability. Another area of research is the investigation of this compound as a potential treatment for other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of this compound as a therapeutic agent for human use is an exciting future direction for research on this compound.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. This compound has also been investigated as a potential treatment for anxiety and depression. The compound has several advantages for lab experiments, including easy synthesis and low toxicity. There are several future directions for research on this compound, including the development of new synthetic methods and investigation of its therapeutic potential for other neurological and psychiatric disorders.
Synthesis Methods
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been synthesized using a simple and efficient method. The synthesis involves the reaction of 1-phenylpiperazine with phenoxyacetic acid and 2-thiophenecarbonyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield this compound. The synthesis method is scalable and can be performed on a large scale, making this compound a viable candidate for drug development.
Scientific Research Applications
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. This compound has also been investigated as a potential treatment for anxiety and depression. The compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-22-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h1-7,12H,8-11,13H2 |
InChI Key |
OIFSUHOLRQFWFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)

